molecular formula C19H25N3O4S B14462362 Benzenesulfonamide, (((2,2-dimethoxyethyl)amino)((phenylmethyl)amino)methylene)-4-methyl- CAS No. 71795-27-2

Benzenesulfonamide, (((2,2-dimethoxyethyl)amino)((phenylmethyl)amino)methylene)-4-methyl-

Cat. No.: B14462362
CAS No.: 71795-27-2
M. Wt: 391.5 g/mol
InChI Key: CARQZCQGUHIDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, (((2,2-dimethoxyethyl)amino)((phenylmethyl)amino)methylene)-4-methyl- is a complex organic compound with a unique structure that includes a benzenesulfonamide core and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, (((2,2-dimethoxyethyl)amino)((phenylmethyl)amino)methylene)-4-methyl- typically involves the reaction of benzenesulfonamide with 2,2-dimethoxyethylamine and phenylmethylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the production cost and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, (((2,2-dimethoxyethyl)amino)((phenylmethyl)amino)methylene)-4-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, (((2,2-dimethoxyethyl)amino)((phenylmethyl)amino)methylene)-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, (((2,2-dimethoxyethyl)amino)((phenylmethyl)amino)methylene)-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)-
  • Benzenesulfonamide, 4-methyl-N-((2,2-dimethoxyethyl)amino)-

Uniqueness

Benzenesulfonamide, (((2,2-dimethoxyethyl)amino)((phenylmethyl)amino)methylene)-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

71795-27-2

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

2-benzyl-1-(2,2-dimethoxyethyl)-3-(4-methylphenyl)sulfonylguanidine

InChI

InChI=1S/C19H25N3O4S/c1-15-9-11-17(12-10-15)27(23,24)22-19(21-14-18(25-2)26-3)20-13-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H2,20,21,22)

InChI Key

CARQZCQGUHIDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC2=CC=CC=C2)NCC(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.